molecular formula C7H12N4O B099146 2-Ethylamino-4-methoxy-6-methyl-1,3,5-triazine CAS No. 16399-10-3

2-Ethylamino-4-methoxy-6-methyl-1,3,5-triazine

Cat. No.: B099146
CAS No.: 16399-10-3
M. Wt: 168.2 g/mol
InChI Key: OYUFSQBBGSLPTL-UHFFFAOYSA-N
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Description

2-Ethylamino-4-methoxy-6-methyl-1,3,5-triazine (CAS 16399-10-3) is a chemical intermediate for the synthesis of pharmaceuticals, agrochemicals, and technical products . The compound features a 1,3,5-triazine ring, a nitrogen-containing heterocycle known for its versatile reactivity and presence in a wide range of bioactive molecules . In research and development, this compound serves as a key building block. Its molecular structure, with reactive sites including the ethylamino group and methoxy substituent, allows for further functionalization to create more complex molecules . The 1,3,5-triazine core is a privileged scaffold in medicinal chemistry, with derivatives demonstrating significant biological activities such as anticancer, antibacterial, and antifungal properties . This product is intended for research purposes as a chemical intermediate. It is For Research Use Only and is not intended for diagnostic or therapeutic procedures, or for human or veterinary use.

Properties

IUPAC Name

N-ethyl-4-methoxy-6-methyl-1,3,5-triazin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12N4O/c1-4-8-6-9-5(2)10-7(11-6)12-3/h4H2,1-3H3,(H,8,9,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OYUFSQBBGSLPTL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC1=NC(=NC(=N1)C)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90274839
Record name 2-Ethylamino-4-methoxy-6-methyl-1,3,5-triazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90274839
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

168.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

16399-10-3
Record name 2-Ethylamino-4-methoxy-6-methyl-1,3,5-triazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90274839
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Reaction Mechanism and Steps

The most documented method involves a three-step, one-pot synthesis starting from cyanuric chloride (II) and dimethyl malonate (III). The reaction proceeds as follows:

Step 1: Formation of Compound IV
Cyanuric chloride reacts with dimethyl malonate in acetonitrile (solvent A) under alkaline conditions (e.g., sodium hydroxide) at 35–40°C. The molar ratio of cyanuric chloride to dimethyl malonate is critical (1:1–1.1), with a solvent-to-reactant mass ratio of 4–6:1.

Step 2: Synthesis of Compound V
After solvent recovery, 2-methyltetrahydrofuran (solvent B) and hydrochloric acid are added to compound IV. Ammonia water is introduced dropwise at 35–45°C, yielding compound V.

Step 3: Final Cyclization to Target Compound
Methanol and 32% sodium hydroxide facilitate cyclization at 0–5°C, followed by pH adjustment with hydrochloric acid. Crystallization and drying yield the final product with >98% purity and 80% total yield.

Optimization and Yield Data

ParameterOptimal ValueImpact on Yield
Cyanuric chloride ratio1:1 (vs. dimethyl malonate)Maximizes intermediate IV purity
Temperature (Step 1)35–40°CPrevents side reactions
Solvent recovery40–60°C under reduced pressureReduces solvent contamination
Crystallization cooling10–15°CEnhances crystal purity

This method’s efficiency stems from minimized intermediate isolation, though it requires precise temperature control.

Ionic Liquid-Catalyzed Single-Step Synthesis

Methodology and Advantages

An alternative approach uses 2-methyl-4,6-bis(trichloromethyl)-1,3,5-triazine as the starting material, reacting with sodium methoxide and monomethylamine in an ionic liquid solvent. The ionic liquid (e.g., imidazole alkane derivatives with HSO₄⁻ counterions) acts as both solvent and catalyst, enabling a one-step reaction at 50–80°C.

Key Reaction Parameters

  • Mass ratio : 1:1.1:1.1 (starting material:sodium methoxide:monomethylamine).

  • Temperature : 60°C optimal for balancing reaction rate and byproduct formation.

  • Workup : Toluene extraction isolates the product, followed by distillation to recover the ionic liquid for reuse.

Performance Metrics

MetricValue
Yield71.7%
Purity>98%
Solvent recyclability≥5 cycles without degradation

This method reduces waste generation and avoids toxic solvents, aligning with green chemistry principles.

Nucleophilic Substitution from Chlorotriazine Precursors

Challenges and Considerations

  • Selectivity : Competing substitutions at other chloro positions require careful base selection (e.g., NaOH vs. K₂CO₃).

  • Solvent : Polar aprotic solvents (e.g., DMF) enhance reactivity but complicate purification.

Comparative Analysis of Methods

Efficiency and Scalability

MethodYieldScalabilityEnvironmental Impact
One-pot synthesis80%HighModerate (solvent use)
Ionic liquid71.7%ModerateLow (recyclable solvent)
Nucleophilic substitution~70%*VariableDependent on solvent

*Estimated based on analogous reactions.

Industrial Applicability

The one-pot method’s high yield and simplicity favor large-scale production, whereas the ionic liquid approach suits smaller batches prioritizing sustainability.

Emerging Trends and Research Gaps

Recent patents highlight advancements in solvent recovery and catalytic systems. For instance, replacing acetonitrile with biodegradable solvents could further improve the one-pot method’s eco-footprint. Additionally, computational modeling to predict optimal substitution patterns for triazine derivatives remains underexplored but promising .

Chemical Reactions Analysis

Types of Reactions: 2-Ethylamino-4-methoxy-6-methyl-1,3,5-triazine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

2-Ethylamino-4-methoxy-6-methyl-1,3,5-triazine has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Ethylamino-4-methoxy-6-methyl-1,3,5-triazine involves its interaction with specific molecular targets, such as enzymes and receptors. In biological systems, it can inhibit enzyme activity by binding to the active site, thereby preventing substrate binding and subsequent catalytic activity. This inhibition can lead to the disruption of essential metabolic pathways, resulting in antimicrobial or herbicidal effects .

Comparison with Similar Compounds

Substituent Variations and Molecular Properties

The biological and chemical behavior of triazine derivatives is heavily influenced by substituent groups. Below is a comparative analysis of key analogs:

Compound Name Substituents Molecular Formula CAS RN Key Applications References
2-Ethylamino-4-methoxy-6-methyl-1,3,5-triazine Ethylamino, methoxy, methyl C₇H₁₂N₄O 16399-10-3 Pharmaceutical intermediate
Atrazine Chloro, ethylamino, isopropylamino C₈H₁₄ClN₅ 1912-24-9 Herbicide
Simetryn Ethylamino (x2), methylthio C₈H₁₆N₆S 16370-63-1 Herbicide
4-Methoxy-N,6-dimethyl-1,3,5-triazin-2-amine Methoxy, dimethylamino, methyl C₆H₁₀N₄O 5248-39-5 Research chemical
2-Amino-4-(dimethylamino)-6-methyl-1,3,5-triazine Dimethylamino, methyl C₆H₁₁N₅ 21320-31-0 Agrochemical intermediate

Key Observations :

  • Atrazine : The presence of a chloro group at position 2 enhances its herbicidal activity but increases environmental persistence compared to methoxy-substituted triazines .
  • Simetryn: Two ethylamino groups and a methylthio group confer resistance to hydrolysis, making it effective in soil applications .

Environmental Degradation

  • s-Triazine Herbicides : Atrazine and desmetryne are degraded via UV photoelectro-Fenton processes due to their chloro and methylthio groups, which are more reactive than methoxy substituents .

Biological Activity

2-Ethylamino-4-methoxy-6-methyl-1,3,5-triazine is a chemical compound belonging to the triazine family, characterized by its unique structure and functional groups. This compound has garnered attention for its potential biological activities, particularly in the fields of pharmaceuticals and agrochemicals. The following sections will delve into its biological activity, mechanisms of action, and related research findings.

Chemical Structure and Properties

The molecular formula of this compound is C5H8N4OC_5H_8N_4O, with a molecular weight of approximately 168.20 g/mol. Its structure features a triazine ring that is electron-rich, allowing it to participate in various chemical reactions. The presence of an ethylamino group enhances its solubility and may contribute to its biological activity compared to other triazines.

Antimicrobial Properties

Research indicates that derivatives of triazines, including this compound, exhibit significant antimicrobial properties. A study demonstrated that certain triazine compounds can inhibit the growth of various bacterial strains and fungi. The mechanism often involves the disruption of microbial cell membranes or interference with metabolic pathways .

Herbicidal Activity

Triazines are widely recognized for their herbicidal properties. The compound has been evaluated for its effectiveness against several weed species. Its mode of action typically involves inhibition of photosynthesis by targeting the photosystem II (PSII) complex in plants, disrupting the electron transport chain essential for energy production .

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : Triazines can inhibit key enzymes involved in metabolic processes within microorganisms and plants.
  • Receptor Interaction : The compound may interact with specific receptors or proteins, modulating biochemical pathways that lead to antimicrobial or herbicidal effects.
  • Membrane Disruption : The ethylamino group may facilitate interactions with lipid membranes, leading to increased permeability and eventual cell lysis in microbes.

Case Studies

Several studies have explored the biological activities of this compound:

  • Study on Antimicrobial Effects : A laboratory study assessed the antimicrobial activity against Gram-positive and Gram-negative bacteria, showing effective inhibition at concentrations as low as 100 µg/mL .
  • Herbicidal Efficacy : In agricultural trials, the compound demonstrated significant weed control efficacy in corn and soybean crops when applied pre-emergence. It showed a reduction in weed biomass by over 70% compared to untreated controls .

Comparative Analysis with Similar Compounds

The following table summarizes key features of this compound compared to related triazine compounds:

Compound NameCAS NumberKey FeaturesBiological Activity
This compound16399-10-3Ethylamino substitution enhances solubilityAntimicrobial and herbicidal
Simazine12249-54-0Widely used herbicideEffective against broadleaf weeds
Thifensulfuron-methyl79277-27-3Sulfonylurea herbicideTargets amino acid synthesis

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 2-ethylamino-4-methoxy-6-methyl-1,3,5-triazine, and what factors influence reaction yield?

  • Methodological Answer : The compound can be synthesized via nucleophilic substitution reactions on trichloro-1,3,5-triazine derivatives. For example, stepwise substitution with ethylamine and methoxide groups under controlled conditions (0–5°C in acetone/NaOH) is a common approach . Yield optimization depends on reaction time, solvent polarity (e.g., DMSO vs. ethanol), and stoichiometric ratios of reagents. Evidence from similar triazine syntheses shows yields ranging from 65% to 80% under reflux conditions (18–24 hours) .

Q. What analytical techniques are recommended for characterizing this compound?

  • Methodological Answer : Key techniques include:

  • NMR Spectroscopy : To confirm substituent positions (e.g., ethylamino vs. methoxy groups).
  • HPLC : For purity assessment, using derivatization reagents like pyrenylbutoxy-triazine for enhanced sensitivity .
  • Melting Point Analysis : Consistent with triazine derivatives (e.g., 141–143°C for structurally similar compounds) .
  • Solubility Testing : Polar aprotic solvents (e.g., DMSO) are preferred due to low water solubility (9.7E-8 g/L at 25°C) .

Q. How does the reactivity of this compound compare to other triazine derivatives?

  • Methodological Answer : The ethylamino group enhances nucleophilic substitution potential, while the methoxy group stabilizes the triazine ring. In amine-exchange reactions, the ethylamino substituent can be replaced under acidic conditions, as seen in analogous compounds . Reactivity with electrophiles (e.g., benzaldehydes) may require glacial acetic acid catalysis .

Advanced Research Questions

Q. How can experimental design address spatial variability in environmental sorption studies of this compound?

  • Methodological Answer : Use Freundlich isotherm models to quantify sorption heterogeneity in soil. Sampling should stratify by soil pH, organic carbon content, and texture, as these parameters significantly influence triazine mobility (e.g., log Kow ~1.36 correlates with high soil mobility) . Geostatistical tools (e.g., kriging) can map spatial correlations between sorption capacity and soil properties .

Q. What contradictions exist in degradation pathways of chloro-substituted triazines, and how can they inform studies on this compound?

  • Methodological Answer : Degradation mechanisms vary by reductant:

  • Zero-valent iron (ZVI) : Preferentially cleaves chloro groups, producing dealkylated metabolites .
  • Electrochemical reduction : May retain the triazine ring but modify substituents .
    • Resolution Strategy : Compare intermediate products (e.g., HPLC-MS/MS) under controlled redox conditions to identify dominant pathways .

Q. How can synthesis protocols be optimized to mitigate low yields in triazine derivatives?

  • Methodological Answer :

  • Solvent Optimization : Polar aprotic solvents (e.g., DMSO) improve substitution efficiency .
  • Temperature Control : Low temperatures (0–5°C) minimize side reactions during methoxy group introduction .
  • Purification : Recrystallization in water-ethanol mixtures enhances purity .

Q. What methodologies are suitable for assessing the biological activity of this compound?

  • Methodological Answer :

  • Antimicrobial Assays : Use agar diffusion or microdilution methods against Gram-positive/negative bacteria and fungi .
  • Cytotoxicity Screening : MTT assays on mammalian cell lines to evaluate inhibitory concentrations (IC50) .
  • Metabolite Profiling : Identify bioactive derivatives via LC-TOF-MS after in vitro metabolic reactions .

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